6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Overview
Description
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with a methyl group at the 6-position, a keto group at the 4-position, and a carboxylic acid group at the 2-position. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
For instance, 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .
Mode of Action
They can act as anticancer, antibacterial, antiviral agents, and more
Biochemical Pathways
Quinolone compounds are known to affect various biochemical pathways, depending on their specific targets .
Result of Action
Quinolone compounds are known for their diverse effects, including antibacterial, antiviral, and anticancer activities .
Biochemical Analysis
Biochemical Properties
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying metabolic processes and developing enzyme-targeted therapies.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production. These effects highlight the compound’s potential in studying cellular responses and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to changes in their conformation and activity . This compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions underpin the compound’s effects on cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider . It has been observed that this compound can undergo degradation under certain conditions, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s behavior in experimental settings and its potential long-term impacts.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . High doses can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . For example, this compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Studying these metabolic pathways provides insights into the compound’s role in cellular energy production and metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function . This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm, mitochondria, or nucleus. The distribution of this compound within tissues can also vary, depending on factors such as tissue type and blood flow. Understanding its transport and distribution is essential for elucidating its mechanisms of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and regulate gene expression. Understanding its subcellular localization provides insights into its specific roles in cellular processes and potential therapeutic targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate anthranilic acid derivative with a suitable carbonyl compound. For example, the reaction of 4,5-dimethoxyanthranilic acid with methyl malonyl chloride in the presence of triethylamine can yield the desired quinoline derivative . Another method involves the use of monoethyl malonate and N,N’-dicyclohexylcarbodiimide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a suitable form for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of hydroxyquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, such as hydroxyquinolines, alkylated quinolines, and halogenated quinolines .
Scientific Research Applications
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position instead of a keto group.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acids: These compounds have a carboxylic acid group at the 3-position instead of the 2-position.
6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids: These compounds have a chloro group at the 6-position instead of a methyl group.
Uniqueness
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-methyl-4-oxo-1H-quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLHMOMDUOBOBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252271 | |
Record name | 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35975-55-4, 130064-09-4 | |
Record name | 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35975-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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